Cas no 2172600-99-4 (6-bromo-4-chloro-2-cyclopropyl-1,3-benzothiazole)
6-bromo-4-chloro-2-cyclopropyl-1,3-benzothiazole Chemical and Physical Properties
Names and Identifiers
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- 6-bromo-4-chloro-2-cyclopropyl-1,3-benzothiazole
- 2172600-99-4
- EN300-1613156
-
- Inchi: 1S/C10H7BrClNS/c11-6-3-7(12)9-8(4-6)14-10(13-9)5-1-2-5/h3-5H,1-2H2
- InChI Key: CBTUJEJYCNPVQN-UHFFFAOYSA-N
- SMILES: BrC1C=C(C2=C(C=1)SC(C1CC1)=N2)Cl
Computed Properties
- Exact Mass: 286.91711g/mol
- Monoisotopic Mass: 286.91711g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 41.1Ų
6-bromo-4-chloro-2-cyclopropyl-1,3-benzothiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1613156-0.05g |
6-bromo-4-chloro-2-cyclopropyl-1,3-benzothiazole |
2172600-99-4 | 0.05g |
$1068.0 | 2023-06-04 | ||
| Enamine | EN300-1613156-0.1g |
6-bromo-4-chloro-2-cyclopropyl-1,3-benzothiazole |
2172600-99-4 | 0.1g |
$1119.0 | 2023-06-04 | ||
| Enamine | EN300-1613156-0.25g |
6-bromo-4-chloro-2-cyclopropyl-1,3-benzothiazole |
2172600-99-4 | 0.25g |
$1170.0 | 2023-06-04 | ||
| Enamine | EN300-1613156-0.5g |
6-bromo-4-chloro-2-cyclopropyl-1,3-benzothiazole |
2172600-99-4 | 0.5g |
$1221.0 | 2023-06-04 | ||
| Enamine | EN300-1613156-1.0g |
6-bromo-4-chloro-2-cyclopropyl-1,3-benzothiazole |
2172600-99-4 | 1g |
$1272.0 | 2023-06-04 | ||
| Enamine | EN300-1613156-2.5g |
6-bromo-4-chloro-2-cyclopropyl-1,3-benzothiazole |
2172600-99-4 | 2.5g |
$2492.0 | 2023-06-04 | ||
| Enamine | EN300-1613156-5.0g |
6-bromo-4-chloro-2-cyclopropyl-1,3-benzothiazole |
2172600-99-4 | 5g |
$3687.0 | 2023-06-04 | ||
| Enamine | EN300-1613156-10.0g |
6-bromo-4-chloro-2-cyclopropyl-1,3-benzothiazole |
2172600-99-4 | 10g |
$5467.0 | 2023-06-04 | ||
| Enamine | EN300-1613156-50mg |
6-bromo-4-chloro-2-cyclopropyl-1,3-benzothiazole |
2172600-99-4 | 50mg |
$1068.0 | 2023-09-23 | ||
| Enamine | EN300-1613156-100mg |
6-bromo-4-chloro-2-cyclopropyl-1,3-benzothiazole |
2172600-99-4 | 100mg |
$1119.0 | 2023-09-23 |
6-bromo-4-chloro-2-cyclopropyl-1,3-benzothiazole Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on 6-bromo-4-chloro-2-cyclopropyl-1,3-benzothiazole
Comprehensive Analysis of 6-Bromo-4-Chloro-2-Cyclopropyl-1,3-Benzothiazole (CAS No. 2172600-99-4)
The compound 6-bromo-4-chloro-2-cyclopropyl-1,3-benzothiazole (CAS No. 2172600-99-4) is a highly specialized heterocyclic molecule that has garnered significant attention in pharmaceutical and agrochemical research. With its unique structural features, including a benzothiazole core substituted with bromo, chloro, and cyclopropyl groups, this compound exhibits remarkable potential in various applications. Researchers are particularly interested in its role as a building block for drug discovery, given the increasing demand for novel small-molecule inhibitors and kinase-targeting agents.
In recent years, the scientific community has focused on benzothiazole derivatives due to their diverse biological activities. The presence of both halogen substituents (bromo and chloro) and a cyclopropyl ring in this compound enhances its reactivity and binding affinity, making it a valuable intermediate in medicinal chemistry. Current trends in AI-driven drug design and high-throughput screening have further amplified interest in such molecules, as they align with the search for next-generation therapeutics targeting complex diseases like cancer and neurodegenerative disorders.
The synthesis of 6-bromo-4-chloro-2-cyclopropyl-1,3-benzothiazole involves multi-step organic reactions, often starting from commercially available benzothiazole precursors. Key steps include halogenation and cyclopropylation, which require precise control of reaction conditions to ensure high yield and purity. Analytical techniques such as HPLC, NMR, and mass spectrometry are critical for characterizing this compound, as purity is paramount for its use in downstream applications. The growing emphasis on green chemistry has also led to innovations in synthetic routes, minimizing waste and improving sustainability.
From a commercial perspective, CAS No. 2172600-99-4 is increasingly listed in catalogs of specialty chemical suppliers, reflecting its rising demand. Researchers frequently search for terms like "benzothiazole synthesis optimization" or "halogenated heterocycles applications," highlighting the need for detailed technical data. Additionally, the compound’s potential in crop protection and material science has sparked interest beyond pharmaceuticals, aligning with global trends in sustainable agriculture and advanced materials.
In conclusion, 6-bromo-4-chloro-2-cyclopropyl-1,3-benzothiazole represents a versatile and promising chemical entity with broad applicability. Its structural complexity and functional groups make it a focal point for innovation in drug discovery and beyond. As research continues to uncover new uses for this compound, its relevance in cutting-edge science and industrial applications is expected to grow exponentially.
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